Technical Guide: tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Technical Guide: tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
CAS Number: 134677-60-4
This technical guide provides an in-depth overview of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, a plausible synthetic pathway, its significant role in medicinal chemistry, and safety information.
Core Compound Properties
tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is a versatile saturated bicyclic amine derivative protected with a tert-butoxycarbonyl (Boc) group. This scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise spatial orientation of functional groups, making it a valuable component in the design of novel therapeutics.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| CAS Number | 134677-60-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 198.26 g/mol | [1][4] |
| IUPAC Name | tert-butyl N-[(1S,5R,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | |
| Synonyms | exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane, tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | [1][5] |
| Physical Form | Solid / Powder | |
| Purity | Typically ≥95% - 97% | [1][4] |
| InChIKey | QIYOMZXJQAKHEK-DHBOJHSNSA-N | [4] |
Note: Experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature. Users should refer to the certificate of analysis from their specific supplier.
Synthesis and Experimental Protocols
Plausible Synthetic Workflow
A likely synthetic route involves the conversion of the corresponding alcohol, tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, to the target amine, which is then protected.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Swern Oxidation (Step 1)
This protocol is adapted from a procedure described for the synthesis of the intermediate aldehyde.[6]
-
Preparation: Dissolve dimethyl sulfoxide (DMSO, 5.50 g, 5.50 mL) in anhydrous dichloromethane (DCM, 50 mL) in a flask under a nitrogen atmosphere.
-
Activation: Cool the solution to -70 °C. Slowly add oxalyl chloride (3.57 g, 2.46 mL). Stir the mixture at -70 °C for 30 minutes.
-
Alcohol Addition: Add a solution of tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (3 g) in DCM (5 mL). Stir the mixture at -70 °C for another 30 minutes.
-
Quenching: Add triethylamine (TEA, 7.12 g, 9.79 mL) and stir for an additional 30 minutes at -70 °C.
-
Work-up: Allow the reaction to warm to room temperature. Dilute with a saturated aqueous solution of Na₂SO₃ (100 mL) and extract with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by flash silica gel chromatography.
Note: The subsequent steps of reductive amination and Boc protection are standard organic chemistry procedures. The choice of reagents and conditions may require optimization.
Applications in Drug Discovery and Medicinal Chemistry
The rigid 3-azabicyclo[3.1.0]hexane core is considered a "privileged scaffold" in medicinal chemistry. Its conformational constraint reduces the entropic penalty upon binding to a biological target, potentially increasing potency. This specific carbamate is utilized as a key intermediate in the synthesis of more complex molecules with diverse biological activities.
Patents and literature demonstrate its use in the development of:
-
Antimicrobial Agents: As a core component in novel imidazole derivatives that act as LpxC inhibitors, showing potent activity against gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[7]
-
Oncology Therapeutics: Used in the synthesis of compounds designed to induce the degradation of Polo-like kinase 1 (PLK1), a target in cancer therapy.[6]
-
Neuropsychiatric Disorder Treatments: Incorporated into 1-aryl-3-azabicyclo[3.1.0]hexanes developed as triple reuptake inhibitors for the treatment of central nervous system disorders.[8]
The role of this compound is typically as a functionalized core, where the amine (after deprotection of the Boc group) or the bicyclic structure itself is essential for the final molecule's architecture and interaction with its biological target.
Caption: Role as an intermediate in developing therapeutics.
Safety and Handling
Table 2: GHS Hazard Information
| Hazard Class | Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure | Warning |
Source: Aggregated GHS information from ECHA C&L Inventory.[5]
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.
References
- 1. calpaclab.com [calpaclab.com]
- 2. clearsynth.com [clearsynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 134677-60-4[tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate]- Acmec Biochemical [acmec.com.cn]
- 5. CP-101537 | C10H18N2O2 | CID 11127248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2024162828A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]
- 7. EP3884940A1 - Novel imidazole derivative - Google Patents [patents.google.com]
- 8. 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Patent US-9205074-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
